(+)-PD 128907 hydrochloride

Description

Properties

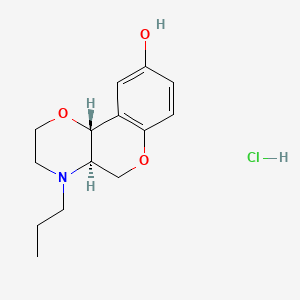

IUPAC Name |

(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFXOTRONMKUJB-QMDUSEKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017395 |

Source

|

| Record name | (+)-PD 128907 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300576-59-4 |

Source

|

| Record name | (+)-PD 128907 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of (+)-PD 128907 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-PD 128907 hydrochloride is a potent and highly selective benzopyran derivative widely utilized in pharmacological research as a high-affinity agonist for the dopamine D3 receptor. Its preferential binding to and activation of D3 receptors over D2 and other dopamine receptor subtypes make it an invaluable tool for elucidating the physiological roles of the D3 receptor in the central nervous system and peripheral tissues. This technical guide provides an in-depth overview of the mechanism of action of (+)-PD 128907, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and downstream signaling pathways.

Molecular Target and Binding Profile

The primary molecular target of (+)-PD 128907 is the dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs). It binds with high affinity to D3R, displaying significant selectivity over other dopamine receptor subtypes, particularly the structurally similar D2 receptor.

Data Presentation: Binding Affinity and Selectivity

The binding affinity of (+)-PD 128907 is typically determined through competitive radioligand binding assays, often using [³H]spiperone. The equilibrium dissociation constant (Kᵢ) is a measure of the ligand's affinity for the receptor; a lower Kᵢ value indicates a higher binding affinity. The data below, compiled from multiple studies, highlights the compound's preference for the D3 receptor.

| Receptor Subtype | Species | Kᵢ (nM) | Selectivity (fold) vs. D3 | Reference |

| Dopamine D3 | Human | 1.0 - 2.3 | - | [1][2][3] |

| Rat | 0.84 | - | [4][5] | |

| Dopamine D2 | Human | 179 - 1183 | ~105 - 1183 | [2][3][4][5] |

| Rat | 770 | ~917 | [4][5] | |

| Dopamine D4 | Human | >7000 | >7000 | [2][3] |

Table 1: Binding Affinities (Kᵢ) and Selectivity of (+)-PD 128907 for Dopamine Receptors.

Functional Activity and Signaling Pathway

As an agonist, (+)-PD 128907 not only binds to the D3 receptor but also activates it, initiating a cascade of intracellular signaling events. The D3 receptor is canonically coupled to the Gαi/o family of inhibitory G proteins.

Upon activation by (+)-PD 128907, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to downstream changes in gene transcription and cellular function. This inhibitory action on neuronal activity is a hallmark of D3 receptor activation.

Signaling Pathway Diagram

References

- 1. (+)-PD 128907 hydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. hoelzel-biotech.com [hoelzel-biotech.com]

The Selective Affinity of (+)-PD 128907 for the Dopamine D3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-PD 128907 hydrochloride, a potent and selective agonist for the dopamine D3 receptor, has emerged as a critical pharmacological tool for elucidating the physiological roles of this receptor subtype. Its high affinity and selectivity for the D3 receptor over the closely related D2 and other dopamine receptor subtypes make it an invaluable ligand for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the dopamine D3 receptor selectivity of (+)-PD 128907, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and target the dopamine D3 receptor for therapeutic intervention in various neurological and psychiatric disorders.

Data Presentation

The selectivity of (+)-PD 128907 hydrochloride is quantitatively demonstrated through its binding affinities and functional potencies at various dopamine receptor subtypes. The following tables summarize the key quantitative data from multiple studies, providing a clear comparison of its activity.

Table 1: Binding Affinity of (+)-PD 128907 for Dopamine Receptor Subtypes

This table presents the equilibrium dissociation constants (Ki) of (+)-PD 128907 for human and rat dopamine D2, D3, and D4 receptors, as determined by radioligand competition binding assays. The data highlights the compound's significantly higher affinity for the D3 receptor.

| Receptor Subtype | Species | Radioligand | Ki (nM) | Selectivity (D2/D3) | Reference |

| D3 | Human | [3H]Spiperone | 1.43 | - | [1] |

| Human | [3H]Spiperone | 1.7 | - | [2] | |

| Rat | [3H]Spiperone | 0.84 | - | [2] | |

| D2L (high affinity) | Human | [3H]Spiperone | 20 | 14.0 | [1] |

| D2L (low affinity) | Human | [3H]Spiperone | 6964 | - | [1] |

| D2 | Human | [3H]Spiperone | 179 | 105.3 | [2] |

| Rat | [3H]Spiperone | 770 | 916.7 | [2] | |

| D4.2 | Human | [3H]Spiperone | 169 | 118.2 | [1] |

Note: Selectivity is calculated as the ratio of Ki(D2)/Ki(D3). A higher value indicates greater selectivity for the D3 receptor.

Table 2: Functional Activity of (+)-PD 128907 at Dopamine Receptors

This table summarizes the functional potency of (+)-PD 128907 in various in vitro and in vivo assays. The data demonstrates its agonist activity and preferential action at the D3 receptor.

| Assay | System | Receptor Target | Parameter | Value | Reference |

| Inhibition of Cell Firing | Rat Ventral Tegmental Area | D2/D3 | EC50 | 33 nM | [3] |

| Inhibition of Cell Firing | Rat Substantia Nigra Pars Compacta | D2/D3 | EC50 | 38 nM | [3] |

| Inhibition of Dopamine Release | Rat Caudate Putamen | D2/D3 | EC50 | 66 nM | [3] |

| Stimulation of Cell Division | CHO cells | D3 vs D2L | Potency Ratio | ~6.3-fold greater for D3 | [1] |

| Decrease in Dialysate Dopamine | Wild Type Mice (intra-striatal) | D3 | IC25 | 61 nM | [4] |

| Decrease in Dialysate Dopamine | D3 Knockout Mice (intra-striatal) | D2 | IC25 | 1327 nM | [4] |

| Decrease in Dialysate Dopamine | Wild Type Mice (systemic) | D3 | IC25 | 0.05 mg/kg i.p. | [4] |

| Decrease in Dialysate Dopamine | D3 Knockout Mice (systemic) | D2 | IC25 | 0.44 mg/kg i.p. | [4] |

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist such as (+)-PD 128907, the D3 receptor preferentially couples to inhibitory G proteins of the Gi/o family. This coupling initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activation of Gi/o proteins can lead to the modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Recent studies also suggest that the D3 receptor can signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the dopamine D3 receptor selectivity of (+)-PD 128907.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4).

-

A fixed concentration of radioligand (e.g., 0.1-0.3 nM [3H]spiperone).

-

Increasing concentrations of (+)-PD 128907 hydrochloride.

-

Membrane suspension.

-

-

For determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol) is used instead of the test compound.

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the D3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare membranes from cells expressing the dopamine D3 receptor as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (e.g., 10 µM final concentration) to enhance the agonist-stimulated signal.

-

Increasing concentrations of (+)-PD 128907 hydrochloride.

-

Membrane suspension.

-

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM final concentration).

-

Incubate for 30-60 minutes at 30°C.

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Filtration and Measurement:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated increase in [35S]GTPγS binding.

-

Plot the percentage of stimulation against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) values by non-linear regression analysis.

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a D3 receptor agonist to inhibit the production of cAMP induced by forskolin, an activator of adenylyl cyclase.

Detailed Protocol:

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human dopamine D3 receptor in appropriate growth medium.

-

Seed the cells into 96-well plates and grow to confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add increasing concentrations of (+)-PD 128907 hydrochloride and incubate for an additional 15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a radioimmunoassay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

-

Determine the IC50 (the concentration of agonist that causes 50% of the maximal inhibition) and Imax (the maximal inhibition) values by non-linear regression analysis.

-

Conclusion

(+)-PD 128907 hydrochloride is a highly selective and potent dopamine D3 receptor agonist. Its favorable binding affinity and functional selectivity profile, as demonstrated by the data and protocols presented in this guide, establish it as an indispensable tool for research into the function and pharmacology of the D3 receptor. A thorough understanding of its interaction with the D3 receptor is crucial for the development of novel therapeutic agents targeting this important G protein-coupled receptor.

References

- 1. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hoelzel-biotech.com [hoelzel-biotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Research Applications of (+)-PD 128907 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine D3 receptor, making it an invaluable tool in neuroscience research.[1][2][3] Its primary utility lies in the elucidation of the physiological and pathological roles of the D3 receptor in the central nervous system. This guide provides a comprehensive overview of its use in research, detailing its receptor binding profile, functional activity, and application in various experimental paradigms.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of (+)-PD 128907 at dopamine D2 and D3 receptors across different species and experimental conditions.

Table 1: Receptor Binding Affinities (Ki) of (+)-PD 128907 Hydrochloride

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |

| Dopamine D3 | Human | [3H]Spiperone | 1.7 | [4] |

| Rat | [3H]Spiperone | 0.84 | [4] | |

| Human | - | 2.3 | [1][2][3] | |

| Dopamine D2 | Human | [3H]Spiperone | 179 | [4] |

| Rat | [3H]Spiperone | 770 | [4] |

Table 2: Functional Potency (EC50/IC50) of (+)-PD 128907 Hydrochloride

| Assay Type | Receptor/System | Species/Cell Line | Measured Effect | Potency (nM) | Reference(s) |

| EC50 | Dopamine D3 | - | Agonist Activity | 0.64 | |

| IC25 | Dopamine Release (in vivo) | Wild Type Mice | Decrease in dialysate dopamine | 61 | [4] |

| IC25 | Dopamine Release (in vivo) | D3 Knockout Mice | Decrease in dialysate dopamine | 1327 | [4] |

Signaling Pathways of the D3 Receptor Activated by (+)-PD 128907

Activation of the dopamine D3 receptor by (+)-PD 128907 primarily initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing (+)-PD 128907 hydrochloride.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of (+)-PD 128907 for dopamine D3 receptors.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human or rat dopamine D3 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Competition Binding: In a 96-well plate, incubate the cell membranes (typically 50-100 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone, at a concentration near its Kd for the D3 receptor) and a range of concentrations of (+)-PD 128907 hydrochloride (e.g., 10^-12 to 10^-5 M).

-

Incubation: The reaction mixture is incubated for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled D3 receptor ligand (e.g., 10 µM spiperone). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of (+)-PD 128907 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol is used to measure the effect of (+)-PD 128907 on extracellular dopamine levels in the brain of a freely moving animal.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent. The animal is allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: (+)-PD 128907 hydrochloride is dissolved in a suitable vehicle (e.g., saline) and administered to the animal via a systemic route (e.g., intraperitoneal injection) at various doses (e.g., 0.01-1 mg/kg).[4]

-

Post-Injection Collection: Dialysate samples continue to be collected for several hours after drug administration.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The dopamine levels in the post-injection samples are expressed as a percentage of the average baseline concentration.

Conclusion

(+)-PD 128907 hydrochloride serves as a critical pharmacological tool for investigating the multifaceted roles of the dopamine D3 receptor. Its high selectivity allows for the precise dissection of D3 receptor-mediated signaling and its influence on neuronal function and behavior. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of dopaminergic systems in health and disease.

References

The Affinity of (+)-PD 128907 Hydrochloride for Dopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (+)-PD 128907 hydrochloride for dopamine receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Focus: Binding Affinity of (+)-PD 128907

(+)-PD 128907 is a well-characterized and potent agonist with high selectivity for the dopamine D3 receptor.[1][2] This selectivity has made it a valuable tool in neuroscience research to probe the physiological and pathological roles of the D3 receptor. Understanding its binding profile across all dopamine receptor subtypes is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting the dopaminergic system.

Data Presentation: Quantitative Binding Affinity

The binding affinity of (+)-PD 128907 hydrochloride for human dopamine receptor subtypes is summarized in the table below. The data has been compiled from radioligand binding assays utilizing transfected cell lines expressing individual human dopamine receptor subtypes.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| D1 | [3H]-SCH23390 | HEK293 | >10,000 | [3] |

| D2 | [3H]spiperone | CHO-K1 | 1183 | [2] |

| D3 | [3H]spiperone | CHO-K1 | 1 | [2] |

| D4 | [3H]spiperone | CHO-K1 | 7000 | [2] |

| D5 | - | - | No significant affinity observed | [4] |

Note: A higher Ki value indicates lower binding affinity. One study also reported Ki values for high- and low-affinity states of the D2L and D3 receptors as 20 nM and 6964 nM for D2L, and 1.43 nM and 413 nM for D3, respectively, in transfected Chinese hamster ovary (CHO) cells.[4]

Experimental Protocols: Radioligand Binding Assay

The following is a detailed methodology for a typical radioligand binding assay used to determine the binding affinity of compounds like (+)-PD 128907 for dopamine receptors expressed in mammalian cells. This protocol is a synthesis of established methods.[5][6][7]

Cell Culture and Membrane Preparation

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the cDNA for a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5) are used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain receptor expression. Cells are grown to 80-90% confluency.

-

Membrane Preparation:

-

Cells are harvested by scraping and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Cells are homogenized using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and intact cells.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh lysis buffer and re-centrifugation.

-

The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay. Membranes are stored at -80°C until use.

-

Radioligand Binding Assay (Competition Assay)

-

Materials:

-

Radioligand: e.g., [3H]spiperone for D2, D3, and D4 receptors; [3H]-SCH23390 for D1 and D5 receptors.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compound: (+)-PD 128907 hydrochloride at various concentrations.

-

Non-specific Binding Determiner: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol or sulpiride for D2-like receptors; 1 µM SCH23390 for D1-like receptors).

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the assay buffer, the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg), and the test compound at various concentrations.

-

The radioligand is added at a concentration close to its Kd value.

-

For determining non-specific binding, the non-specific binding determiner is added instead of the test compound.

-

The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis

-

The raw data (counts per minute, CPM) is used to calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A non-linear regression analysis is performed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway. Upon activation by an agonist such as (+)-PD 128907, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

References

- 1. rndsystems.com [rndsystems.com]

- 2. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD 128907 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-PD 128907 Hydrochloride: Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-PD 128907 hydrochloride is a potent and highly selective dopamine D3 receptor agonist that has been instrumental in elucidating the physiological and pathophysiological roles of this receptor subtype. Developed by Parke-Davis Pharmaceutical Research, this compound exhibits a significant preference for the D3 receptor over D2 and other dopamine receptor subtypes, making it a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characterization of (+)-PD 128907 hydrochloride, including its binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and application of this important pharmacological agent.

Discovery and History

(+)-PD 128907, with the chemical name (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol, was synthesized and characterized by researchers at Parke-Davis Pharmaceutical Research in the early 1990s. The development of (+)-PD 128907 was part of a broader effort to create selective ligands for the newly identified dopamine D3 receptor to better understand its function. The initial synthesis and pharmacological evaluation were described by DeWald et al. in a 1990 publication in the Journal of Medicinal Chemistry. Subsequent studies by research groups, including those led by Pugsley and Bristow, further characterized its pharmacological profile, solidifying its status as a benchmark D3-preferring agonist.[2] Parke-Davis, a company with a long history of pharmaceutical innovation since its inception in 1866, was instrumental in this discovery.[3]

Pharmacological Profile

(+)-PD 128907 is a potent agonist at the dopamine D3 receptor with high selectivity over the D2 and D4 receptor subtypes. Its hydrochloride salt is the commonly used form in research.

Binding Affinity

Radioligand binding assays have been extensively used to determine the affinity of (+)-PD 128907 for various dopamine receptor subtypes. These studies typically utilize cell lines expressing recombinant human or rat dopamine receptors.

Table 1: Binding Affinity (Ki) of (+)-PD 128907 for Dopamine Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| D3 | Human | [3H]Spiperone | 1.0 | [4] |

| D2 | Human | [3H]Spiperone | 1183 | [4] |

| D4 | Human | [3H]Spiperone | 7000 | [4] |

| D3 | Rat | --INVALID-LINK---PD 128907 | 0.84 | [5] |

| D2 | Rat | [3H]Spiperone | 770 | [5] |

| D3 | Rat | [3H]PD 128907 | 0.3 | [6] |

Functional Potency

The agonist activity of (+)-PD 128907 has been demonstrated in various functional assays, including measurements of second messenger modulation, inhibition of neuronal firing, and effects on dopamine synthesis and release.

Table 2: Functional Potency of (+)-PD 128907

| Assay | System | Effect | Potency (EC50/ED50) | Reference |

| Inhibition of Cell Firing | Rat Ventral Tegmental Area | Inhibition | 33 nM (EC50) | [1] |

| Inhibition of Cell Firing | Rat Substantia Nigra Pars Compacta | Inhibition | 38 nM (EC50) | [1] |

| Inhibition of Dopamine Release | Rat Caudate Putamen | Inhibition | 66 nM (EC50) | [1] |

| Reduction of Spontaneous Locomotor Activity | Rat | Inhibition | 13 µg/kg (ED50) | [7] |

| Reversal of γ-butyrolactone-induced catecholamine synthesis | Rat Nucleus Accumbens | Reversal | 95 µg/kg (ED50) | [7] |

| Reversal of γ-butyrolactone-induced catecholamine synthesis | Rat Striatum | Reversal | 207 µg/kg (ED50) | [7] |

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling

As a D3 receptor agonist, (+)-PD 128907 primarily acts on presynaptic autoreceptors to inhibit dopamine synthesis and release. This is a key mechanism for regulating dopaminergic neurotransmission.

Caption: Dopamine D3 autoreceptor signaling pathway activated by (+)-PD 128907.

Experimental Workflow for In Vitro Binding Assay

A typical workflow for a radioligand competition binding assay to determine the Ki of (+)-PD 128907 is depicted below.

Caption: Workflow for a radioligand competition binding assay.

Experimental Protocols

Radioligand Binding Assay ([3H]Spiperone Competition)

This protocol is adapted from studies characterizing the binding of (+)-PD 128907 to dopamine D2 and D3 receptors.[4]

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with human dopamine D2 or D3 receptors.

-

Radioligand: [3H]Spiperone (specific activity ~100 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% bovine serum albumin.

-

Procedure:

-

Prepare serial dilutions of (+)-PD 128907 hydrochloride in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Spiperone (final concentration ~0.2 nM), 50 µL of the appropriate (+)-PD 128907 dilution, and 100 µL of membrane suspension (containing 10-20 µg of protein).

-

Define non-specific binding using 10 µM haloperidol.

-

Incubate the plate at room temperature (~25°C) for 120 minutes.

-

Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

-

Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Dopamine Release

This protocol is a generalized procedure based on studies examining the effects of (+)-PD 128907 on dopamine release in the rat brain.

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Surgical Procedure:

-

Anesthetize the rat with isoflurane and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4) at a flow rate of 1-2 µL/min.

-

Allow a 2-3 hour stabilization period.

-

Collect baseline dialysate samples every 20 minutes.

-

Administer (+)-PD 128907 hydrochloride (e.g., via subcutaneous injection) at the desired doses.

-

Continue collecting dialysate samples for at least 2 hours post-injection.

-

-

Dopamine Analysis:

-

Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify dopamine concentrations by comparing peak heights to a standard curve.

-

Express the results as a percentage of the baseline dopamine levels.

-

Conclusion

(+)-PD 128907 hydrochloride remains a cornerstone pharmacological tool for investigating the dopamine D3 receptor. Its high affinity and selectivity have enabled significant advances in understanding the role of D3 receptors in motor control, motivation, and the pathophysiology of neuropsychiatric disorders. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers utilizing or considering the use of this compound in their studies. Further research leveraging the unique properties of (+)-PD 128907 will undoubtedly continue to shed light on the complexities of the dopaminergic system and pave the way for novel therapeutic strategies.

References

- 1. Synthesis and Antiinflammatory Activity of 7-Methanesulfonylamino-6-phenoxychromones. Antiarthritic Effect of the 3-Formylamino Compound (T-614) in Chronic Inflammatory Cisease Models [jstage.jst.go.jp]

- 2. ahajournals.org [ahajournals.org]

- 3. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. 3,4,4a,10b-tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol, (+)- | C14H19NO3 | CID 5117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Discriminative stimulus properties of the putative dopamine D3 receptor agonist, (+)-PD 128907: role of presynaptic dopamine D2 autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers of (+)-PD 128907 Hydrochloride and Their Dopaminergic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-PD 128907 hydrochloride is a potent and highly selective dopamine D3 receptor agonist, a compound of significant interest in neuroscience research and for its potential therapeutic applications in conditions where modulation of the dopaminergic system is beneficial. This technical guide provides a comprehensive overview of the pharmacological activity of the enantiomers of PD 128907, detailing their binding affinities and functional activities at dopamine receptor subtypes. The profound stereoselectivity of this compound is highlighted, with the (+)-enantiomer exhibiting high affinity and agonist activity, while the (-)-enantiomer is largely inactive. This document includes detailed experimental methodologies for key assays, data presented in structured tables, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its properties.

Introduction

The dopamine system is a critical neurotransmitter system involved in the regulation of a wide array of physiological functions, including motor control, motivation, reward, and cognition. Dopamine receptors are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors, all of which are G protein-coupled receptors (GPCRs). The D3 receptor, predominantly expressed in the limbic regions of the brain, has emerged as a key target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia, substance abuse, and Parkinson's disease.

PD 128907, with the chemical name (4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol, is a chiral compound that has been instrumental in elucidating the role of the D3 receptor. The biological activity of PD 128907 resides almost exclusively in its (+)-enantiomer, which is a high-affinity, selective D3 receptor agonist.[2] In contrast, the (-)-enantiomer of PD 128907 shows no significant activity in a variety of dopaminergic assays.[2] This stark difference in the pharmacological profiles of the two enantiomers underscores the importance of stereochemistry in drug design and development.

This guide will delve into the quantitative aspects of the enantiomers' activities, provide detailed experimental protocols for their characterization, and offer visual representations of the underlying molecular and experimental frameworks.

Quantitative Pharmacological Data

The pharmacological activity of the enantiomers of PD 128907 has been characterized through various in vitro and in vivo studies. The data consistently demonstrates the high affinity and selectivity of the (+)-enantiomer for the dopamine D3 receptor.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand.

Table 1: Binding Affinity (Ki) of (+)-PD 128907 for Human and Rat Dopamine Receptors

| Receptor Subtype | Species | Ki (nM) | Radioligand Used | Reference |

| D3 | Human | 1.0 - 2.3 | [3H]Spiperone | [3] |

| Human | 1.7 | [3H]Spiperone | [4] | |

| Rat | 0.84 | [3H]Spiperone | [4] | |

| D2 | Human | 179 - 1183 | [3H]Spiperone | [3][4] |

| Rat | 770 | [3H]Spiperone | [4] | |

| D4 | Human | 7000 | [3H]Spiperone | [3] |

Note: The (-)-enantiomer of PD 128907 did not exhibit significant affinity for dopamine receptors in the tested assays.[2]

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For GPCR agonists, this is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal possible effect.

Table 2: Functional Activity (EC50) of (+)-PD 128907

| Assay | System | Effect | EC50 (nM) | Reference |

| Dopamine Receptor Activation | D3 Receptor | Agonist | 0.64 | [1] |

| Inhibition of Cell Firing | Ventral Tegmental Area | Agonist | 33 | [5] |

| Inhibition of Cell Firing | Substantia Nigra Pars Compacta | Agonist | 38 | [5] |

| Inhibition of Dopamine Release | Caudate Putamen | Agonist | 66 | [5] |

Note: The (-)-enantiomer of PD 128907 did not show significant agonist activity in functional assays.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the dopamine D3 receptor signaling pathway and a general workflow for the characterization of PD 128907 enantiomers.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors, like other D2-like receptors, are coupled to Gi/o proteins. Upon activation by an agonist such as (+)-PD 128907, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer and subsequent downstream signaling events, primarily the inhibition of adenylyl cyclase.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis and dopamine agonist properties of (+-)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano [4,3-b]-1,4-oxazin-9-ol and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (+)-PD 128907 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of (+)-PD 128907, presenting key data in structured tables, detailing experimental methodologies, and visualizing relevant pathways and workflows to support further research and drug development efforts.

Pharmacodynamics

The pharmacodynamic profile of (+)-PD 128907 hydrochloride is characterized by its high binding affinity and functional potency at the dopamine D3 receptor, with significant selectivity over other dopamine receptor subtypes.

Receptor Binding Affinity

(+)-PD 128907 exhibits nanomolar affinity for the D3 receptor. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing human dopamine receptors have consistently demonstrated its high affinity for the D3 subtype.[1] Radioligand binding assays, often employing [3H]spiperone, are a standard method to determine these binding affinities.[2]

Table 1: Receptor Binding Affinity (Ki) of (+)-PD 128907

| Receptor Subtype | Species | Ki (nM) | Reference(s) |

| D3 | Human | 2.3 | |

| D3 | Human | 1.7 | [2] |

| D3 | Rat | 0.84 | [2] |

| D2 | Human | 179 | [2] |

| D2 | Rat | 770 | [2] |

| D4 | Human | >7000 | [3] |

Functional Activity

As a D3 receptor agonist, (+)-PD 128907 modulates downstream signaling pathways, leading to various physiological effects. Its functional potency is often assessed by measuring its ability to inhibit adenylyl cyclase activity or to stimulate GTPγS binding. In vivo, its effects are characterized by the modulation of dopamine synthesis and release.

Table 2: Functional Activity (EC50/IC25) of (+)-PD 128907

| Assay | System/Tissue | Effect | EC50/IC25 (nM or mg/kg) | Reference(s) |

| Inhibition of Cell Firing | Ventral Tegmental Area (rat) | - | 33 nM (EC50) | [4] |

| Inhibition of Cell Firing | Substantia Nigra Pars Compacta (rat) | - | 38 nM (EC50) | [4] |

| Inhibition of Dopamine Release | Caudate Putamen (rat) | - | 66 nM (EC50) | [4] |

| Decrease in Dialysate Dopamine | Wild Type Mice (intra-striatal) | - | 61 nM (IC25) | [2] |

| Decrease in Dialysate Dopamine | D3 Knockout Mice (intra-striatal) | - | 1327 nM (IC25) | [2] |

| Decrease in Dialysate Dopamine | Wild Type Mice (systemic, i.p.) | - | 0.05 mg/kg (IC25) | [2] |

| Decrease in Dialysate Dopamine | D3 Knockout Mice (systemic, i.p.) | - | 0.44 mg/kg (IC25) | [2] |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for (+)-PD 128907 hydrochloride, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. The majority of published studies focus on its pharmacodynamic effects following intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) administration in animal models.

Table 3: Summary of Available Pharmacokinetic Information for (+)-PD 128907

| Parameter | Information | Reference(s) |

| Routes of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.) | [2][3] |

| Bioavailability | Data not available. | |

| Distribution | Assumed to cross the blood-brain barrier to exert its effects on the central nervous system. | [2][4] |

| Metabolism | Specific metabolic pathways have not been detailed. As a benzopyranoxazine derivative, it may undergo oxidation and conjugation reactions. | [5] |

| Elimination | Data on elimination half-life and clearance are not available. | |

| Protein Binding | Data not available. |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (+)-PD 128907 for dopamine receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing human D2 or D3 receptors are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.[6]

-

Protein concentration of the membrane preparations is determined using a standard protein assay.

-

-

Binding Assay:

-

Membrane preparations are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radioligand, such as [3H]spiperone.[6]

-

Increasing concentrations of unlabeled (+)-PD 128907 are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 2 µM (+)-butaclamol).[6]

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[6]

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of (+)-PD 128907 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

Objective: To measure the effect of (+)-PD 128907 on extracellular dopamine levels in the brain of freely moving animals.

Methodology:

-

Animal Surgery:

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[8]

-

-

Sample Collection:

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.[7]

-

(+)-PD 128907 is administered to the animal (e.g., via i.p. injection).

-

Dialysate collection continues for several hours post-administration to monitor changes in dopamine levels.

-

-

Dopamine Analysis:

-

The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[7]

-

-

Data Analysis:

-

Dopamine levels post-drug administration are expressed as a percentage of the baseline levels to determine the effect of (+)-PD 128907.

-

Caption: Experimental workflow for in vivo microdialysis.

Signaling Pathway

Activation of the D3 receptor by (+)-PD 128907 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression. As a presynaptic autoreceptor, D3 receptor activation by (+)-PD 128907 also leads to the inhibition of dopamine synthesis and release, a key aspect of its pharmacodynamic effect.

Caption: Simplified D3 receptor signaling pathway activated by (+)-PD 128907.

Conclusion

(+)-PD 128907 hydrochloride remains an invaluable tool for dopamine D3 receptor research. Its well-characterized high-affinity and selective pharmacodynamic profile allows for precise investigation of D3 receptor function. While comprehensive pharmacokinetic data are limited, the established in vitro and in vivo methodologies provide a robust framework for its application in experimental settings. This guide serves as a foundational resource for scientists and researchers, facilitating the design and interpretation of studies aimed at further understanding the role of the dopamine D3 receptor in health and disease.

References

- 1. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A review of the receptor-binding and pharmacokinetic properties of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Role of (+)-PD 128907 Hydrochloride in Neurotransmission: A Technical Guide

Introduction

(+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine D3 receptor, a key player in the modulation of cognitive and emotional processes.[1][2] This technical guide provides an in-depth overview of the compound's pharmacological profile, its role in neurotransmission, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

(+)-PD 128907 exerts its effects primarily by binding to and activating dopamine D2-like receptors, with a notable preference for the D3 subtype.[1][2][3] Dopamine D2-like receptors, including D2, D3, and D4, are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4][5] Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

dot

Caption: Dopamine D3 receptor signaling pathway activated by (+)-PD 128907.

Quantitative Pharmacological Data

The binding affinity and functional potency of (+)-PD 128907 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities (Ki values)

| Receptor Subtype | Species | Ki (nM) | Radioligand | Cell Line | Reference(s) |

| Dopamine D3 | Human | 2.3 | - | - | [1][2] |

| Dopamine D3 | Human | 1.7 | [3H]spiperone | - | [6] |

| Dopamine D3 | Rat | 0.84 | [3H]spiperone | - | [6] |

| Dopamine D3 | Human | 1.43 (high affinity) | [3H]spiperone | CHO K1 | [7][8] |

| Dopamine D3 | Human | 413 (low affinity) | [3H]spiperone | CHO K1 | [7][8] |

| Dopamine D3 | Human | 1 | [3H]spiperone | CHO-K1 | [3][9] |

| Dopamine D2 | Human | 179 | [3H]spiperone | - | [6] |

| Dopamine D2 | Rat | 770 | [3H]spiperone | - | [6] |

| Dopamine D2L | Human | 20 (high affinity) | [3H]spiperone | CHO K1 | [7][8] |

| Dopamine D2L | Human | 6964 (low affinity) | [3H]spiperone | CHO K1 | [7][8] |

| Dopamine D2 | Human | 1183 | [3H]spiperone | CHO-K1 | [3][9] |

| Dopamine D4.2 | - | 169 | - | - | [7] |

| Dopamine D4 | Human | 7000 | [3H]spiperone | CHO-K1 | [3][9] |

Table 2: Functional Activity (EC50 and IC25 values)

| Assay | Effect | Species/System | EC50/IC25 (nM) | Reference(s) |

| Cell Firing Inhibition | - | Ventral Tegmental Area (Rat) | 33 | [10] |

| Cell Firing Inhibition | - | Substantia Nigra Pars Compacta (Rat) | 38 | [10] |

| Dopamine Release Inhibition | - | Caudate Putamen (Rat) | 66 | [10] |

| Dopamine Synthesis Inhibition | Decrease in dialysate DA | Wild Type Mice (in vivo) | IC25 = 61 | [6][11] |

| Dopamine Synthesis Inhibition | Decrease in dialysate DA | D3 Knockout Mice (in vivo) | IC25 = 1327 | [6][11] |

| [3H]thymidine Uptake | Stimulation | CHO p-5 cells (D3) | - | [7] |

| [3H]thymidine Uptake | Stimulation | CHO p-5 cells (D2L) | ~6.3-fold less potent than D3 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize (+)-PD 128907.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of (+)-PD 128907 for dopamine receptor subtypes.

Materials:

-

Cell membranes from CHO-K1 cells expressing human D2, D3, or D4 receptors.[9][12]

-

[3H]spiperone (radioligand).[12]

-

(+)-PD 128907 hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In each well of the microplate, combine the cell membranes, a fixed concentration of [3H]spiperone (e.g., 1 nM), and varying concentrations of (+)-PD 128907.[12]

-

Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of (+)-PD 128907 that inhibits 50% of the specific binding of [3H]spiperone (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy of (+)-PD 128907 in activating Gαi/o proteins coupled to dopamine D3 receptors.

Materials:

-

Cell membranes expressing the dopamine D3 receptor.

-

GDP.

-

(+)-PD 128907 hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

-

Scintillation Proximity Assay (SPA) beads or filtration apparatus.[13][15]

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.

-

Incubation: Add varying concentrations of (+)-PD 128907 to the membranes, followed by the addition of [35S]GTPγS.[14]

-

Reaction: Incubate at 30°C for a defined period (e.g., 30-60 minutes) to allow for G protein activation and [35S]GTPγS binding.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the retained radioactivity.[15]

-

SPA Method: If using SPA beads, the binding of [35S]GTPγS to the G protein-membrane complex brings it in proximity to the scintillant in the bead, generating a signal that can be measured directly in a microplate reader.[13][15]

-

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the (+)-PD 128907 concentration to determine the EC50 and maximal stimulation (Emax).

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.

Objective: To assess the effect of (+)-PD 128907 on dopamine release in specific brain regions.

dot

Caption: Experimental workflow for in vivo microdialysis.

Materials:

-

Laboratory animals (e.g., Sprague-Dawley rats).[16]

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulas.[16]

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).[16]

-

(+)-PD 128907 hydrochloride.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.[17]

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).[16] Secure the cannula with dental cement. Allow the animal to recover for at least one week.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[18] Allow the system to equilibrate for 1-2 hours.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal dopamine levels.

-

Drug Administration: Administer (+)-PD 128907 systemically (e.g., intraperitoneally).[11]

-

Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC.[17]

-

Histology: After the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

In Vivo Effects and Neurotransmission

(+)-PD 128907 has demonstrated significant effects on dopamine neurotransmission and behavior in animal models.

-

Dopamine Release: As a D3 autoreceptor agonist, (+)-PD 128907 decreases the synthesis and release of dopamine in brain regions such as the striatum, nucleus accumbens, and medial prefrontal cortex.[7][19] This inhibitory effect is more potent in wild-type mice compared to D3 receptor knockout mice, confirming the D3 receptor-mediated mechanism at low doses.[6][11]

-

Locomotor Activity: The behavioral effects of (+)-PD 128907 are dose-dependent. At low doses, it typically decreases spontaneous locomotor activity, consistent with its inhibitory action on dopamine release.[7][20] At higher doses, it can produce stimulatory effects, likely due to the activation of postsynaptic D2 and D3 receptors.[7]

-

Receptor Occupancy: Positron Emission Tomography (PET) studies in non-human primates have shown that (+)-PD 128907 can achieve high levels of D2/D3 receptor occupancy (up to 85%) in the striatum in a dose-dependent manner.[21]

dot

Caption: Receptor selectivity profile of (+)-PD 128907.

Conclusion

(+)-PD 128907 hydrochloride is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in neurotransmission and behavior. Its high affinity and selectivity for the D3 receptor, coupled with its demonstrated in vivo activity, make it a standard reference compound in dopamine research. The experimental protocols outlined in this guide provide a framework for the continued characterization of this and other novel dopaminergic compounds. A thorough understanding of its mechanism of action is critical for the development of new therapeutic strategies targeting the dopaminergic system for a variety of neuropsychiatric disorders.

References

- 1. rndsystems.com [rndsystems.com]

- 2. tocris.com [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. innoprot.com [innoprot.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. revvity.com [revvity.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of the dopamine D3 antagonist PD 58491 and its interaction with the dopamine D3 agonist PD 128907 on brain dopamine synthesis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo binding behavior of dopamine receptor agonist (+)-PD 128907 and implications for the "ceiling effect" in endogenous competition studies with [(11)C]raclopride-a positron emission tomography study in Macaca mulatta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of (+)-PD 128907 Hydrochloride on Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of (+)-PD 128907 hydrochloride, a selective dopamine D2/D3 receptor agonist with a higher affinity for the D3 subtype, on locomotor activity. The document synthesizes findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to provide a comprehensive resource for professionals in neuroscience and drug development.

Core Concepts: Dopamine D3 Receptor and Locomotor Control

The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain, areas associated with emotion, motivation, and reward. Emerging evidence suggests that the D3 receptor plays a significant inhibitory role in modulating locomotor behavior.[1][2] Stimulation of D3 receptors is often associated with a decrease in spontaneous and drug-induced locomotion, contrasting with the locomotor-activating effects typically mediated by dopamine D1 and D2 receptors.[1][3] (+)-PD 128907, as a D3-preferring agonist, serves as a critical tool for elucidating the specific functions of this receptor in controlling movement.

Quantitative Data Summary

The effects of (+)-PD 128907 hydrochloride on locomotor activity are dose-dependent and can be influenced by the experimental context, such as the novelty of the environment and the genetic background of the animal model. The following tables summarize key quantitative findings from published studies.

| Animal Model | Drug Administration | Dose | Effect on Locomotor Activity | Reference |

| Wild-Type Mice | Systemic (i.p.) | Low Doses | Inhibition of novelty-stimulated locomotion | [2] |

| D3 Receptor Knockout Mice | Systemic (i.p.) | Low Doses | No measurable behavioral effect | [2] |

| Wild-Type Mice | Intra-striatal infusion | 61 nM (IC25) | Decrease in extracellular dopamine | [4] |

| D3 Receptor Knockout Mice | Intra-striatal infusion | 1327 nM (IC25) | Decrease in extracellular dopamine | [4] |

| Wild-Type Mice | Systemic (i.p.) | 0.05 mg/kg (IC25) | Decrease in extracellular dopamine | [4] |

| D3 Receptor Knockout Mice | Systemic (i.p.) | 0.44 mg/kg (IC25) | Decrease in extracellular dopamine | [4] |

| Mice | Systemic | Low Doses | Suppression of D1 agonist-induced hyperactivity | [5] |

| Mice | Systemic | High Doses | Potentiation of D1 agonist-induced hyperactivity | [5] |

Table 1: Dose-Dependent Effects of (+)-PD 128907 on Locomotor Activity and Dopamine Levels

| Experimental Condition | Animal Model | Co-administered Drug | Effect on Locomotor Activity | Reference |

| Amphetamine-Induced Hyperactivity | Wild-Type Mice | Amphetamine (2.5 mg/kg) | D3 receptor stimulation has an inhibitory role | [1] |

| Amphetamine-Induced Hyperactivity | D3 Receptor Knockout Mice | Amphetamine (2.5 mg/kg) | Significantly greater increase in locomotor activity compared to wild-type | [1] |

| Cocaine-Induced Hyperactivity | D3 Receptor Knockout Mice | Cocaine (5 mg/kg) | Significantly greater locomotor activity compared to wild-type | [1] |

Table 2: Influence of (+)-PD 128907 on Psychostimulant-Induced Locomotor Activity

Experimental Protocols

The open field test is a standard behavioral assay used to assess locomotor activity and exploratory behavior in rodents. The following protocol provides a detailed methodology for conducting this experiment to evaluate the effects of (+)-PD 128907 hydrochloride.

Open Field Test Protocol

1. Objective: To quantify spontaneous locomotor activity and exploratory behavior in rodents following the administration of (+)-PD 128907 hydrochloride.

2. Materials:

- Open field arena (e.g., a square or circular arena made of a non-porous material, often equipped with infrared beams or a video tracking system).

- (+)-PD 128907 hydrochloride solution.

- Vehicle solution (e.g., saline).

- Experimental animals (e.g., mice or rats).

- Syringes and needles for administration.

- Cleaning solution (e.g., 70% ethanol) to clean the arena between trials.

- Automated tracking software for data acquisition and analysis.

3. Procedure:

- Acclimation: Animals are habituated to the testing room for at least one hour before the experiment to minimize stress-induced behavioral changes.

- Drug Administration: Animals are randomly assigned to treatment groups and administered either vehicle or a specific dose of (+)-PD 128907 hydrochloride via the desired route (e.g., intraperitoneal injection). A pretreatment period is allowed for the drug to take effect (typically 15-30 minutes).

- Test Initiation: Each animal is individually placed in the center of the open field arena.

- Data Recording: The automated tracking system records the animal's activity for a predetermined duration (e.g., 30-60 minutes). Key parameters measured include:

- Horizontal Activity: Total distance traveled, movement velocity.

- Vertical Activity: Number of rearings.

- Exploratory Behavior: Time spent in the center versus the periphery of the arena.

- Data Analysis: The collected data is analyzed to compare the locomotor activity between the different treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed differences.

Signaling Pathways and Visualizations

(+)-PD 128907 exerts its effects by acting as an agonist at dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs). The D3 receptor primarily couples to the Gi/o family of G-proteins.

Dopamine D3 Receptor Signaling Pathway

Activation of the D3 receptor by an agonist like (+)-PD 128907 initiates an intracellular signaling cascade. The Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Furthermore, D3 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and neuronal plasticity.[][7][8]

References

- 1. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prominent binding of the dopamine D3 agonist [3H]PD 128907 in the caudate-putamen of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Comparative Studies of Molecular Mechanisms of Dopamine D2 and D3 Receptors for the Activation of Extracellular Signal-regulated Kinase* | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for (+)-PD 128907 Hydrochloride In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-PD 128907 hydrochloride is a high-affinity and selective agonist for the dopamine D3 receptor, demonstrating significantly lower affinity for D2 and D4 receptor subtypes.[1] This selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor in the central nervous system. As an inhibitory autoreceptor, the D3 receptor plays a crucial role in modulating dopamine synthesis and release.[1][2] In vivo studies have demonstrated the utility of (+)-PD 128907 in investigating conditions such as cocaine addiction and Parkinson's disease.[1] These application notes provide detailed protocols for common in vivo experimental paradigms using (+)-PD 128907 hydrochloride.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Weight | 285.77 g/mol |

| Formula | C₁₄H₁₉NO₃·HCl |

| Solubility | Soluble to 10 mM in water |

| Storage | Store at +4°C |

Note: The batch-specific molecular weight may vary; always refer to the Certificate of Analysis.

Quantitative Data Summary

Receptor Binding Affinities (Human, Recombinant)

| Receptor Subtype | Kᵢ (nM) | Selectivity vs. D3 | Reference |

| Dopamine D3 | 1 | - | [1] |

| Dopamine D2 | 1183 | ~1000-fold | [1] |

| Dopamine D4 | 7000 | ~7000-fold | [1] |

In Vitro Functional Potency

| Assay | Cell Line | EC₅₀ (nM) | Reference |

| Dopamine D3 Receptor Agonism | CHO-K1 | 0.64 | [1][3] |

In Vivo Dosages and Effects

| Animal Model | Dose | Route of Administration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Rat | 3 mg/kg | Intraperitoneal (i.p.) | Reduced cocaine-induced convulsions and lethality. |[1] | | Macaca mulatta | 10 - 10,000 nmol/kg | Intravenous (i.v.) | Dose-dependent increase in D2/D3 receptor occupancy up to 85% in the striatum. |[4] |

Signaling Pathway

Activation of the dopamine D3 receptor by (+)-PD 128907 hydrochloride primarily initiates a Gi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, D3 receptor activation has been shown to modulate the activity of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of P/Q-type voltage-gated calcium channels.[5][6][7][8][9] These actions collectively contribute to a reduction in neuronal excitability and neurotransmitter release.

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Protocols